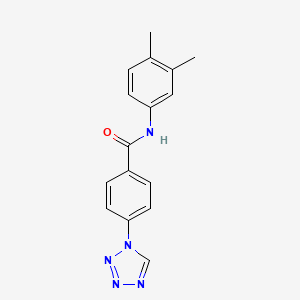

![molecular formula C19H32N4O2 B5569327 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)

1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar piperazine derivatives often involves multi-step chemical processes including Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction. For example, Kumar et al. (2017) described the synthesis of novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine through a sequence that begins from 2-acetylfuran, demonstrating the complexity and careful planning required in synthesizing these compounds (Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed through a variety of spectroscopic methods including IR, 1H NMR, 13C-NMR, and Mass spectrometry. These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound, ensuring the accuracy of the synthesis process and the identity of the final product.

Chemical Reactions and Properties

Piperazine derivatives are known to participate in various chemical reactions, contributing to their wide range of biological activities. For instance, Yousefi et al. (2018) highlighted the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives, demonstrating the chemical versatility of piperazine-containing compounds in facilitating reactions under environmentally benign conditions (Yousefi et al., 2018).

Applications De Recherche Scientifique

Design and Synthesis for Pharmacological Evaluation

A novel series of compounds structurally related to 1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine have been synthesized for pharmacological evaluation. These compounds have been explored for their potential in addressing various health conditions through different mechanisms of action.

Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds for pharmacological evaluation, showing significant antidepressant and antianxiety activities in preclinical models. The synthetic route involved Claisen Schmidt condensation and Mannich's reaction, demonstrating the compounds' potential in mental health treatment Kumar et al., 2017.

Antibacterial Efficacies : Mekky and Sanad (2020) reported on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, demonstrating potent bacterial biofilm and MurB inhibitors. These compounds showed significant antibacterial activities against various strains, including MRSA and VRE, highlighting their potential as new antibacterial agents Mekky & Sanad, 2020.

σ1 Receptor Antagonism for Pain Management : A study by Díaz et al. (2020) introduced a σ1 receptor antagonist as a clinical candidate for pain management. This compound, synthesized through a five-step process, showed high aqueous solubility and metabolic stability, indicating its potential for treating pain Díaz et al., 2020.

Antimicrobial Screening : Rajkumar, Kamaraj, and Krishnasamy (2014) reported the synthesis and spectral characterization of novel piperazine derivatives, highlighting their significant in vitro antimicrobial activity. This study points towards the potential application of these compounds in combating microbial infections Rajkumar et al., 2014.

Mycobacterium tuberculosis DNA GyrB Inhibition : Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives, aiming at Mycobacterium tuberculosis DNA GyrB inhibition. Their findings contribute to the development of new antitubercular agents, showcasing the versatility of piperazine derivatives in drug design Reddy et al., 2014.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]-[4-(oxolan-2-ylmethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N4O2/c1-4-23-18(13-16(20-23)12-15(2)3)19(24)22-9-7-21(8-10-22)14-17-6-5-11-25-17/h13,15,17H,4-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTRRHZIEROTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCN(CC2)CC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)

![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)

![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)

![4,11-dinitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B5569272.png)

![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

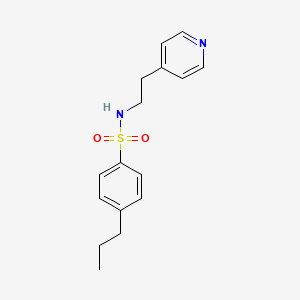

![N'-(2,4-dichlorophenyl)-N-methyl-N-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5569308.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)

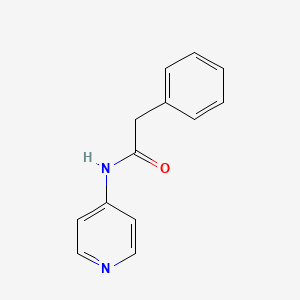

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)

![4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5569323.png)

![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)

![methyl 4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoate](/img/structure/B5569349.png)